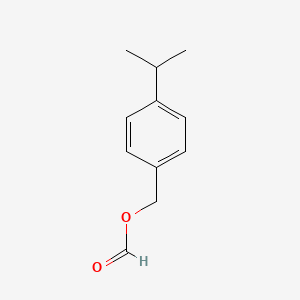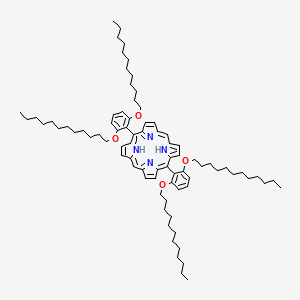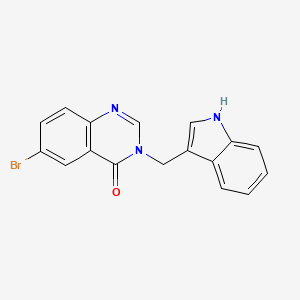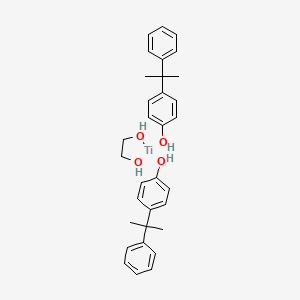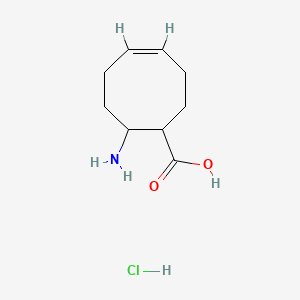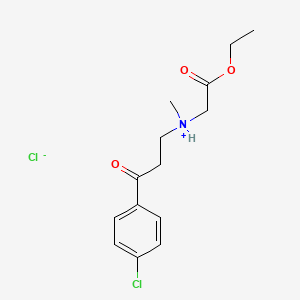![molecular formula C17H19ClN2 B13780829 N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride CAS No. 68460-09-3](/img/structure/B13780829.png)
N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride: is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This specific compound is characterized by the presence of a monohydrochloride salt, which enhances its solubility in water and other polar solvents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride typically involves the condensation reaction between m-toluidine and an appropriate aldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as a monohydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures a consistent quality of the product and can be scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, especially on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Electrophiles such as halogens, nitrating agents, sulfonating agents, under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including dyes, pigments, and pharmaceuticals.
Biology: In biological research, it can be used as a reagent for the detection of certain biomolecules due to its ability to form colored complexes.
Industry: In the industrial sector, it is used in the manufacture of polymers, resins, and other materials that require specific chemical properties.
Mécanisme D'action
The mechanism of action of N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
N-Benzylideneaniline: Another Schiff base with similar structural features but different substituents.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, known for its chelating properties.
N-(2-Hydroxybenzylidene)aniline: A Schiff base with a hydroxyl group, providing additional reactivity.
Uniqueness: N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride is unique due to the presence of the m-tolyl group, which imparts specific electronic and steric properties to the molecule. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
68460-09-3 |
|---|---|
Formule moléculaire |
C17H19ClN2 |
Poids moléculaire |
286.8 g/mol |
Nom IUPAC |
3-methyl-N-[(E)-3-(3-methylphenyl)iminoprop-1-enyl]aniline;hydrochloride |
InChI |
InChI=1S/C17H18N2.ClH/c1-14-6-3-8-16(12-14)18-10-5-11-19-17-9-4-7-15(2)13-17;/h3-13,18H,1-2H3;1H/b10-5+,19-11?; |
Clé InChI |
BREVVTXDNLFXKR-AEURXMSCSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)N/C=C/C=NC2=CC=CC(=C2)C.Cl |
SMILES canonique |
CC1=CC(=CC=C1)NC=CC=NC2=CC=CC(=C2)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
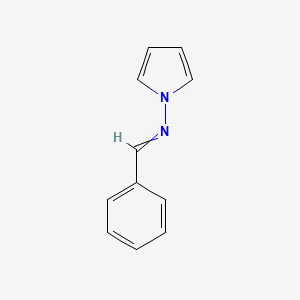
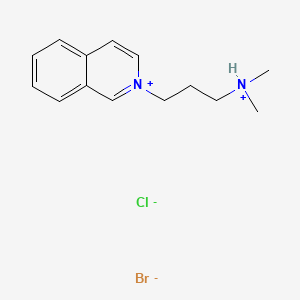
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
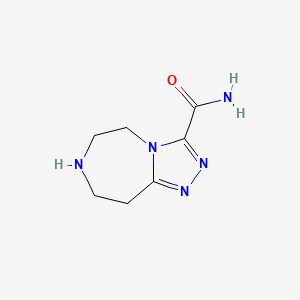
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
